molecular formula C21H17ClN2O2 B2587167 1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one CAS No. 1005300-82-2

1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2587167
CAS No.: 1005300-82-2
M. Wt: 364.83
InChI Key: HBAQPWMAOVKFIY-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core, which is substituted with a 2-chlorobenzyl group and an indoline-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Pyridinone Core: Starting from a suitable pyridine derivative, the pyridinone core can be synthesized through cyclization reactions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl halides.

    Attachment of the Indoline-1-carbonyl Group: The indoline-1-carbonyl group can be attached through amide bond formation using indoline-1-carboxylic acid and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one: can be compared with other pyridinone derivatives, indoline derivatives, and benzyl-substituted compounds.

    Pyridinone Derivatives: Compounds with similar pyridinone cores but different substituents.

    Indoline Derivatives: Compounds featuring the indoline moiety with various functional groups.

    Benzyl-Substituted Compounds: Molecules with benzyl groups attached to different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-18-9-3-1-7-16(18)14-23-12-5-8-17(20(23)25)21(26)24-13-11-15-6-2-4-10-19(15)24/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAQPWMAOVKFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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